molecular formula C13H13F3N4 B1365021 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine CAS No. 890302-17-7

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine

Cat. No.: B1365021
CAS No.: 890302-17-7
M. Wt: 282.26 g/mol
InChI Key: MIBMFJKAPFQBRL-UHFFFAOYSA-N
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Description

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is a chemical compound that belongs to the class of naphthyridines, which are heterocyclic aromatic compounds. This compound is characterized by the presence of a piperazine ring and a trifluoromethyl group attached to a naphthyridine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine typically involves the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of condensation reactions involving appropriate precursors such as 2-aminopyridine and β-ketoesters.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Piperazine Ring: The piperazine ring can be attached through nucleophilic substitution reactions using piperazine or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully reduced naphthyridine compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-Piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and

Properties

IUPAC Name

5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3N4/c14-13(15,16)11-2-1-9-10(19-11)3-4-18-12(9)20-7-5-17-6-8-20/h1-4,17H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIBMFJKAPFQBRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467888
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890302-17-7
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-piperazin-1-yl-2-(trifluoromethyl)-1,6-naphthyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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